molecular formula C21H19Cl3N6O B11036080 1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

Cat. No.: B11036080
M. Wt: 477.8 g/mol
InChI Key: QVNXLLIQKDOSHM-UHFFFAOYSA-N
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Description

N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes multiple aromatic rings and functional groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-chloro-2-methylaniline and 4,6-dimethyl-2-pyrimidinylamine. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous monitoring systems ensures the consistency and purity of the final product. Industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and aromatic amines with comparable structures. Examples include:

  • N-(3,4-dichlorophenyl)-N’-methylurea
  • N-(5-chloro-2-methylanilino)-N’-(4,6-dimethyl-2-pyrimidinyl)urea

Uniqueness

N-{(Z)-1-(5-CHLORO-2-METHYLANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19Cl3N6O

Molecular Weight

477.8 g/mol

IUPAC Name

1-[(E)-N-(5-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C21H19Cl3N6O/c1-11-4-5-14(22)9-18(11)28-20(29-19-25-12(2)8-13(3)26-19)30-21(31)27-15-6-7-16(23)17(24)10-15/h4-10H,1-3H3,(H3,25,26,27,28,29,30,31)

InChI Key

QVNXLLIQKDOSHM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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